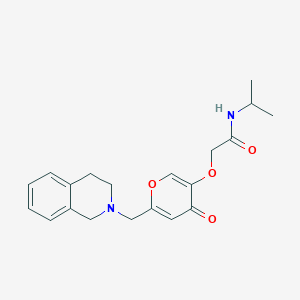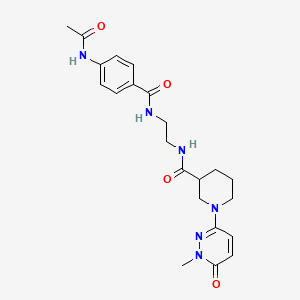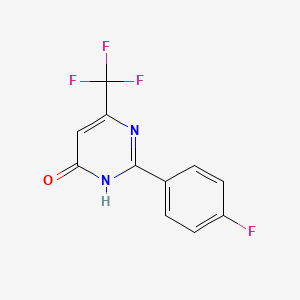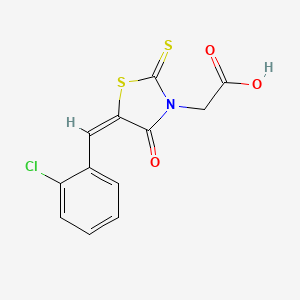![molecular formula C22H20FN3O2 B2798549 N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide CAS No. 889954-65-8](/img/structure/B2798549.png)
N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of related compounds, such as furan-2-carboxamides, through various chemical reactions. For example, the reaction of amines with furan-2-carbonyl chloride, followed by treatment with P2S5, leads to the formation of furan-2-carboxamides (El’chaninov & Aleksandrov, 2017).
Reactivity and Transformations : The compound's analogs have been subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These transformations are critical for understanding the chemical behavior and potential applications of similar compounds (El’chaninov et al., 2017).
Characterization and Differentiation : The characterization of structurally related compounds, including differentiation from their regioisomers, has been a focus area. This includes the use of spectroscopic and mass spectrometric techniques for accurate identification (McLaughlin et al., 2016).
Potential Biological Applications
Cytotoxic and Antioxidant Activities : Similar compounds have been synthesized and screened for cytotoxic and antioxidant activities, highlighting the potential for these compounds in therapeutic applications (Journals Iosr et al., 2015).
PARP Inhibition for Cancer Treatment : Benzimidazole carboxamide derivatives have shown promise as poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in developing cancer treatments (Penning et al., 2010).
Antimicrobial Evaluation : Derivatives like N-benzimidazol-1-yl-methyl-benzamide have been synthesized and evaluated for antimicrobial activity, indicating potential applications in fighting bacterial and fungal infections (Sethi et al., 2016).
Bio-imaging Applications : The development of fluorescent chemosensors, such as those based on furan-2-carboxamide, showcases potential applications in bio-imaging, aiding in the detection of ions in live cells and zebrafish (Ravichandiran et al., 2020).
Inhibitors of NQO2 : Studies on furan amidines, closely related to the compound , reveal their potential as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
properties
IUPAC Name |
N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-17-11-9-16(10-12-17)15-26-19-6-2-1-5-18(19)25-21(26)8-3-13-24-22(27)20-7-4-14-28-20/h1-2,4-7,9-12,14H,3,8,13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWBGPFEGVTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)



![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)



![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)


![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)